PI3K/AKT Pathway Suppression in Keratinocytes: Leucosceptoside A Active, Verbascoside Inactive
In a direct head-to-head comparison using IFN-γ/IL-17A/IL-22-stimulated HaCaT human keratinocytes (a psoriasis inflammation model), Leucosceptoside A (LEU) at 50 μM significantly suppressed the PI3K/AKT signaling pathway, as demonstrated by reduced phosphorylation of AKT (p-AKT) and its downstream effector STAT3 (p-STAT3). In contrast, verbascoside (VER) at the same concentration produced no detectable suppression of either p-AKT or p-STAT3 [1]. This represents a qualitative functional divergence between two closely related phenylethanoid glycosides that differ only by methylation status on the caffeic acid moiety.
| Evidence Dimension | Suppression of PI3K/AKT pathway (p-AKT and p-STAT3 reduction) |
|---|---|
| Target Compound Data | Effective suppression at 50 μM; reduced p-STAT3 protein expression in IFN-γ/IL-17A/IL-22-stimulated HaCaT cells |
| Comparator Or Baseline | Verbascoside (VER): No suppression detected at 50 μM under identical conditions |
| Quantified Difference | Qualitative difference: LEU active; VER inactive |
| Conditions | HaCaT human keratinocytes stimulated with IFN-γ (10 ng/mL), IL-17A (50 ng/mL), and IL-22 (50 ng/mL) for 24 hours; compound treatment at 50 μM |
Why This Matters
Investigators studying PI3K/AKT-mediated inflammatory signaling in keratinocytes cannot substitute verbascoside for Leucosceptoside A and expect to replicate pathway inhibition results.
- [1] Koycheva IK, Mihaylova LV, Todorova MN, et al. Leucosceptoside A from Devil's Claw Modulates Psoriasis-like Inflammation via Suppression of the PI3K/AKT Signaling Pathway in Keratinocytes. Molecules. 2021;26(22):7014. View Source
